(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-8-methoxy-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-27-20-10-3-6-15-12-19(22(26)24-14-17-8-5-11-28-17)23(29-21(15)20)25-16-7-4-9-18(13-16)30-2/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRNZQRQIXMNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)SC)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of chromene, a class known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Structural Overview
The compound features a chromene core with several functional groups that enhance its reactivity and biological properties. Its structure includes:
- A furan ring which may contribute to its interaction with biological targets.
- An imino group that can participate in hydrogen bonding and influence the compound's pharmacodynamics.
- A methoxy substitution that may enhance lipophilicity, aiding in cellular uptake.
Anticancer Activity
Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines. Results indicated promising activity with IC50 values ranging from 0.9 to 10 μM , suggesting effective inhibition of cell proliferation .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 0.9 | Cytotoxic |
| OVCAR | 5.0 | Cytotoxic |
| HCT-116 | 10.0 | Cytotoxic |
The presence of specific substituents on the chromene structure was found to enhance the anticancer activity, particularly the introduction of halogens or alkyl groups .
Anti-inflammatory Effects
The compound was also evaluated for its anti-inflammatory properties through the inhibition of 5-lipoxygenase , an enzyme involved in leukotriene synthesis, which plays a role in inflammatory responses. The results showed that derivatives with hydrophilic characteristics exhibited greater inhibition rates, indicating potential for therapeutic applications in inflammatory diseases .
Enzyme Inhibition
In addition to its anticancer and anti-inflammatory properties, the compound has been investigated as a potential inhibitor of SARS-CoV-2 main protease (Mpro). Structure-based drug design led to the identification of related compounds with IC50 values as low as 1.55 μM , indicating strong inhibitory potential against viral replication . This suggests that modifications to the chromene scaffold could yield potent antiviral agents.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of chromone derivatives, including our compound, assessed their cytotoxic effects on human cancer cell lines using an MTT assay. The results indicated that compounds with specific substitutions showed enhanced activity compared to those without .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of chromone derivatives demonstrated that those with increased lipophilicity had better inhibitory effects on 5-lipoxygenase. This study highlighted the importance of molecular modifications in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The compound has shown potential in inducing apoptosis in various cancer cell lines through specific biochemical pathways. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 8.5 |
| PC-3 | 35.0 |
| A549 | 0.9 |
| Caco-2 | 9.9 |
These results demonstrate the compound's effectiveness against multiple cancer types, suggesting its potential as a lead compound for anticancer drug development.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory processes, leading to reduced inflammation in vitro and in vivo. This property positions it as a candidate for therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit critical enzymes involved in bacterial replication, such as DNA gyrase and dihydrofolate reductase (DHFR). The following table summarizes its antimicrobial efficacy:
| Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| E. coli | 0.22 | 31.64 |
| S. aureus | 0.35 | 28.50 |
These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents .
Material Science Applications
Beyond biological applications, the unique structural features of this compound allow for exploration in material science. Chromene derivatives can exhibit liquid crystalline properties, making them suitable for applications in display technologies and optical materials. The incorporation of this compound into polymer matrices could enhance their thermal stability and mechanical strength.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s 3-(methylsulfanyl)phenyl imino group distinguishes it from analogs. Compared to 4-(trifluoromethoxy)phenyl imino (CAS 1327194-13-7, ), the methylsulfanyl group (SMe) is electron-donating, enhancing electron density on the chromene ring. Similarly, chlorophenyl substituents () introduce steric bulk and lipophilicity but lack the sulfur-mediated metabolic stability observed in SMe-containing compounds .
Carboxamide Modifications
The furan-2-ylmethyl substituent on the carboxamide contrasts with simpler phenyl or sulfamoylphenyl groups (e.g., compounds 13a–e in ). Furan’s oxygen atom may participate in hydrogen bonding, improving solubility compared to purely hydrophobic aryl groups. However, sulfamoylphenyl derivatives (e.g., compound 13a) exhibit polar sulfonamide groups, which enhance water solubility but reduce membrane permeability .
Pharmacological Implications
- Antifungal activity: Ethyl 4-((ethoxycarbonyl)(cyano)methyl)-2-amino-6-bromo-4H-chromene-3-carboxylate (HA 14-1) shows potent antifungal effects .
Physicochemical Properties
*Estimated based on CAS 1327194-13-7 () with substitution adjustments. †Approximation based on .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are critical intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the chromene core formation via cyclization of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile). Subsequent steps include imine formation with 3-(methylsulfanyl)aniline and amidation with furan-2-ylmethylamine. Key intermediates (e.g., chromene-3-carboxylic acid derivatives) are characterized using ¹H/¹³C NMR (to confirm regiochemistry) and High-Resolution Mass Spectrometry (HRMS) (to verify molecular weight). Reaction conditions (e.g., anhydrous solvents, catalytic bases like piperidine) are critical to avoid side reactions .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR confirms the Z-configuration of the imine group (δ 8.5–9.0 ppm for the imine proton) and methoxy group integration (δ ~3.8 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) and aromatic substituents .
- FT-IR : Detects C=O stretches (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HPLC-PDA : Ensures >95% purity by monitoring UV absorption (λmax ~280–320 nm for chromene systems) .
Advanced: How can researchers resolve contradictions in biological activity data across assay models?
Answer:
Contradictions (e.g., varying IC50 values in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Methodological solutions include:
- Dose-Response Curves : Conducted in triplicate with controls (e.g., DMSO vehicle) to normalize batch variability .
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates and identify active metabolites .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays for protein binding confirmation .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., COX-2) or kinases. The methylsulfanyl group’s hydrophobic interactions and furan’s π-stacking are prioritized in scoring .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key residues (e.g., His90 in kinase active sites) .
- QSAR Models : Predict bioactivity using descriptors like logP (for membrane permeability) and topological polar surface area (TPSA) .
Basic: What initial biological screening approaches are recommended for this compound?
Answer:
- In Vitro Cytotoxicity : MTT assay on cancer (HeLa, MCF-7) and normal (HEK-293) cell lines at 1–100 µM .
- Enzyme Inhibition : Fluorescence-based assays for COX-2, topoisomerase II, or kinases (IC50 determination) .
- Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
- Kinetic Studies : Monitor imine formation via UV-vis spectroscopy (λmax ~300 nm) to determine rate constants and activation energy .
- Isotopic Labeling : Use ¹⁵N-labeled aniline to track imine bond formation via 2D NMR (HSQC) .
- DFT Calculations : Gaussian software models transition states (e.g., cyclization steps) to identify rate-limiting steps .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or PEG-400 vehicles for in vitro studies .
- Thermal Stability : TGA/DSC shows decomposition >200°C, indicating suitability for solid-state storage .
- pKa : Predicted ~8.5 (amine group) via potentiometric titration, influencing ionization in physiological pH .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent Variation : Replace methylsulfanyl with nitro or methoxy groups to modulate electron density and binding affinity .
- Scaffold Hopping : Replace chromene with coumarin or quinoline cores to assess bioactivity shifts .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store at –20°C under argon in amber vials to prevent oxidation (methylsulfanyl group) and photodegradation (chromene core). Purity is validated every 6 months via HPLC .
Advanced: How can metabolomic studies identify off-target effects?
Answer:
- LC-MS/MS Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NAD+) post-treatment to map metabolic disruptions .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interaction risks .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
